![molecular formula C17H27NO5 B5180197 N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as 'Benzydamine', is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions. It was first synthesized in the 1960s and has since been used for its analgesic and anti-inflammatory properties in both human and veterinary medicine.
科学的研究の応用
Benzydamine has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as sore throat, gingivitis, and arthritis. In addition, it has also been investigated for its potential use in cancer therapy due to its anti-inflammatory and anti-angiogenic properties. Studies have shown that Benzydamine can inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
作用機序
The exact mechanism of action of Benzydamine is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It also has local anesthetic properties that help to relieve pain and discomfort.
Biochemical and Physiological Effects:
Benzydamine has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the production of prostaglandins. It also has local anesthetic properties that can provide immediate relief from pain and discomfort. In addition, it has been shown to have anti-angiogenic properties that can inhibit the growth of new blood vessels.
実験室実験の利点と制限
Benzydamine has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in water. In addition, its effects can be variable depending on the concentration used and the method of administration.
将来の方向性
There are several future directions for research on Benzydamine. One area of interest is its potential use in cancer therapy. Studies have shown that it can inhibit the growth of cancer cells and prevent the formation of new blood vessels. Another area of interest is its use in the treatment of inflammatory bowel disease (IBD). Studies have shown that it can reduce inflammation in the gut and improve symptoms in patients with IBD. Additionally, there is potential for the development of new formulations of Benzydamine that can improve its solubility and increase its effectiveness.
合成法
The synthesis of Benzydamine involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-methyl-2-propanamine to form the final product, Benzydamine. The compound is typically obtained as an oxalate salt and is available in various formulations such as topical creams, gels, and sprays.
特性
IUPAC Name |
2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-12(2)13-7-6-8-14(11-13)17-10-9-16-15(3,4)5;3-1(4)2(5)6/h6-8,11-12,16H,9-10H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIOKYSEVYDRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)
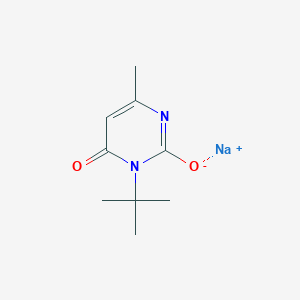
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
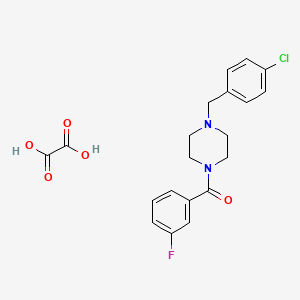

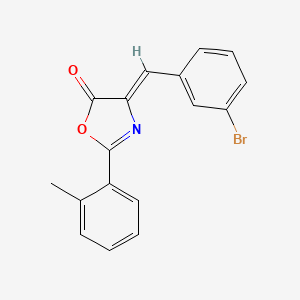
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
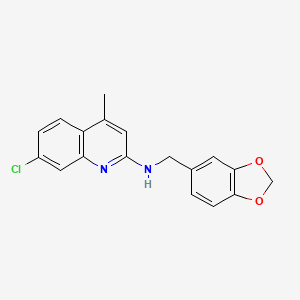
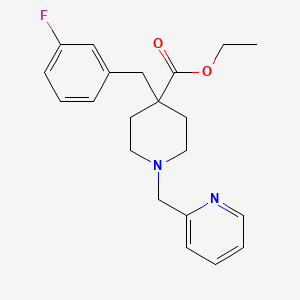
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
